Cas no 6237-97-4 (4,5-Pyrimidinediamine,6-chloro-2-ethyl-)
4,5-Pyrimidinediamine,6-chloro-2-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Pyrimidinediamine,6-chloro-2-ethyl-
- 6-chloro-2-ethylpyrimidine-4,5-diamine
- 2-Aethyl-4,5-diamino-6-chlor-pyrimidin
- 4,5-diamino-6-chloro-2-ethyl-pyrimidine
- 4,5-Diamino-6-chloro-2-ethylpyrimidine
- 6-chloro-2-ethyl-pyrimidine-4,5-diamine
- AC1L5JYB
- AC1Q3PTD
- AG-K-74598
- AR-1H1252
- CTK5B4987
- NSC25714
-
- Inchi: InChI=1S/C6H9ClN4/c1-2-3-10-5(7)4(8)6(9)11-3/h2,8H2,1H3,(H2,9,10,11)
- InChI Key: ZUVMNDUMWKEJAD-UHFFFAOYSA-N
- SMILES: CCC1=NC(=C(C(=N)N1)N)Cl
Computed Properties
- Exact Mass: 172.05177
- Monoisotopic Mass: 172.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.378
- Boiling Point: 320.7°Cat760mmHg
- Flash Point: 147.7°C
- Refractive Index: 1.644
- PSA: 77.82
4,5-Pyrimidinediamine,6-chloro-2-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164885-1g |
6-chloro-2-ethylpyrimidine-4,5-diamine |
6237-97-4 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A089004575-1g |
6-Chloro-2-ethylpyrimidine-4,5-diamine |
6237-97-4 | 95% | 1g |
$405.01 | 2023-09-01 | |
| Chemenu | CM164885-1g |
6-chloro-2-ethylpyrimidine-4,5-diamine |
6237-97-4 | 95% | 1g |
$441 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739352-1g |
6-Chloro-2-ethylpyrimidine-4,5-diamine |
6237-97-4 | 98% | 1g |
¥2807.00 | 2024-05-06 | |
| Crysdot LLC | CD11087021-1g |
6-Chloro-2-ethylpyrimidine-4,5-diamine |
6237-97-4 | 95+% | 1g |
$491 | 2024-07-18 |
4,5-Pyrimidinediamine,6-chloro-2-ethyl- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4,5-Pyrimidinediamine,6-chloro-2-ethyl-
Research Brief on 4,5-Pyrimidinediamine,6-chloro-2-ethyl- (CAS: 6237-97-4): Recent Advances and Applications
4,5-Pyrimidinediamine,6-chloro-2-ethyl- (CAS: 6237-97-4) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antiviral agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
Recent literature highlights the importance of 4,5-Pyrimidinediamine,6-chloro-2-ethyl- as a versatile building block in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of selective kinase inhibitors targeting cancer-related pathways. The compound's chloro and ethyl substituents were found to enhance binding affinity to specific kinase domains, making it a promising candidate for further optimization. Additionally, its stability under physiological conditions has been confirmed through in vitro assays, supporting its potential for drug development.
Another area of interest is the compound's role in antiviral research. A 2024 study in Antiviral Research reported that derivatives of 4,5-Pyrimidinediamine,6-chloro-2-ethyl- exhibited inhibitory activity against RNA viruses, including SARS-CoV-2. The mechanism of action involves interference with viral replication enzymes, suggesting its potential as a scaffold for broad-spectrum antiviral agents. Computational modeling and molecular docking studies have further elucidated the structural requirements for optimal activity, providing a foundation for future drug design efforts.
In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the efficiency of producing 4,5-Pyrimidinediamine,6-chloro-2-ethyl-. A novel catalytic approach described in Organic Letters (2023) achieved high yields and reduced byproduct formation, addressing previous challenges in scalability. This progress is critical for facilitating large-scale production and enabling further preclinical evaluation of the compound and its derivatives.
In conclusion, 4,5-Pyrimidinediamine,6-chloro-2-ethyl- (CAS: 6237-97-4) continues to be a focal point in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition and antiviral therapy, coupled with advancements in synthetic chemistry, underscore its significance as a valuable tool for drug discovery. Future studies are expected to explore its potential in other therapeutic areas and optimize its pharmacokinetic properties for clinical translation.
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